molecular formula C6H4N2O B1196253 Benzofurazan CAS No. 273-09-6

Benzofurazan

Cat. No.: B1196253
CAS No.: 273-09-6
M. Wt: 120.11 g/mol
InChI Key: AWBOSXFRPFZLOP-UHFFFAOYSA-N
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Description

Benzofurazan is a heterocyclic organic compound with the molecular formula C6H4N2O. It is characterized by a fused benzene and furan ring with a nitrogen atom at the 1-position and an oxygen atom at the 2-position. This compound and its derivatives are known for their unique chemical properties and have been extensively studied for their applications in various fields, including chemistry, biology, medicine, and industry .

Mechanism of Action

Target of Action

Benzofurazan, a class of compounds ubiquitous in nature, has been found to have strong biological activities . The primary target of this compound is Lysozyme, an enzyme in Enterobacteria phage T4 . Lysozyme plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .

Mode of Action

It is known that this compound derivatives can react with secondary cyclic amines, such as pyrrolidine, piperidine, and morpholine, acting as nucleophile groups in snar reactions . This interaction with its targets can lead to changes in the cellular environment, potentially contributing to its biological activities .

Biochemical Pathways

This compound has been found to participate in toxic redox-cycling, rapidly generating reactive oxygen species (ROS) in the presence of molecular oxygen . Biochemical and enzymatic assays identified superoxide and hydrogen peroxide as products of its redox-cycling activity . This rapid rate of ROS production is sufficient to account for some of the toxicity of this compound .

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by various factors, including its physicochemical properties and the presence of other substances in the body .

Result of Action

The result of this compound’s action can vary depending on the specific derivative and the biological context. For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . The rapid generation of ROS by this compound can also lead to enhanced lipid peroxidation in cell cultures, indicating a significant accumulation of ROS .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reactivity of this compound derivatives can be affected by the presence of secondary cyclic amines . Additionally, the compound’s biological activities can be influenced by the specific biological environment, including the presence of other substances in the body .

Biochemical Analysis

Biochemical Properties

Benzofurazan plays a crucial role in biochemical reactions, particularly in the detection of biologically important molecules such as biogenic amines, amino acids, carboxylic acids, thiols, and drugs. It interacts with various enzymes, proteins, and other biomolecules through fluorescence labeling. For instance, this compound derivatives have been used to label cysteine, homocysteine, and cysteinylglycine in human plasma, as well as glutathione in human blood cells . These interactions are primarily based on the formation of covalent bonds between the this compound moiety and the target biomolecule, resulting in a fluorescent product that can be easily detected and quantified.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In live cells, this compound derivatives can be used to image and quantify non-protein thiols, which play important roles in enzyme activity, signal transduction, cell division, and protection against reactive oxygen and nitrogen species . By labeling these thiols, this compound can provide valuable insights into cellular redox states and the regulation of cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules, leading to the formation of fluorescent adducts. This process is highly specific and depends on the presence of nucleophilic groups, such as thiols, in the target molecule. This compound derivatives can also act as enzyme inhibitors or activators, depending on the nature of the interaction with the enzyme’s active site . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term interactions with cellular components. This compound derivatives are generally stable under standard laboratory conditions, but their fluorescence properties can be affected by factors such as pH, temperature, and the presence of other reactive species . Long-term studies have shown that this compound-labeled biomolecules can provide consistent and reliable data over extended periods, making them suitable for various analytical applications.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound derivatives are generally well-tolerated and can be used to label and detect target biomolecules without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including oxidative stress and disruption of cellular functions . It is important to carefully optimize the dosage to achieve the desired labeling and detection outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to thiol metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of thiols, such as glutathione . By labeling these thiols, this compound can provide valuable insights into the regulation of metabolic flux and the levels of key metabolites in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound derivatives, affecting their fluorescence properties and detection sensitivity . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical assays.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications can direct this compound derivatives to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzofurazan can be synthesized through several methods. One common approach involves the cyclization of o-nitrophenylhydroxylamine. This reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the this compound ring .

Industrial Production Methods: In industrial settings, this compound is often produced through the nitration of phenylhydroxylamine followed by cyclization. This method allows for the large-scale production of this compound with high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Benzofurazan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide.

    Reduction: Reduction of this compound typically yields benzofurazane.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzofurazan and its derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzofurazan stands out due to its versatility and wide range of applications, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c1-2-4-6-5(3-1)7-9-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBOSXFRPFZLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181742
Record name Benzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-09-6
Record name 2,1,3-Benzoxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofurazan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-Benzoxadiazole
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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